molecular formula C30H24ClN3O B11527704 N-[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]-3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-amine

N-[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]-3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B11527704
M. Wt: 478.0 g/mol
InChI Key: UVJXEQXTASLVDR-UZWMFBFFSA-N
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Description

(E)-1-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-N-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]METHANIMINE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a pyrazolyl group

Properties

Molecular Formula

C30H24ClN3O

Molecular Weight

478.0 g/mol

IUPAC Name

(E)-1-[4-[(4-chlorophenyl)methoxy]phenyl]-N-[5-(4-methylphenyl)-2-phenylpyrazol-3-yl]methanimine

InChI

InChI=1S/C30H24ClN3O/c1-22-7-13-25(14-8-22)29-19-30(34(33-29)27-5-3-2-4-6-27)32-20-23-11-17-28(18-12-23)35-21-24-9-15-26(31)16-10-24/h2-20H,21H2,1H3/b32-20+

InChI Key

UVJXEQXTASLVDR-UZWMFBFFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C(=C2)/N=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)C5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=C2)N=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-N-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]METHANIMINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorophenylmethanol with 4-hydroxybenzaldehyde to form an intermediate, which is then reacted with 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-5-carbaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-1-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-N-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]METHANIMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-N-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]METHANIMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches.

Medicine

In medicinal chemistry, the compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, (E)-1-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-N-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]METHANIMINE is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-1-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-N-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-1-{4-[(4-BROMOPHENYL)METHOXY]PHENYL}-N-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]METHANIMINE
  • **(E)-1-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-N-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]METHANIMINE

Uniqueness

The uniqueness of (E)-1-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-N-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]METHANIMINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

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